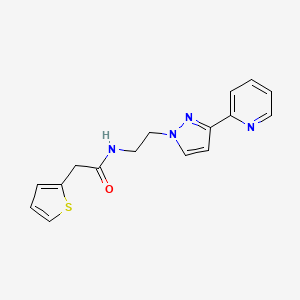

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

説明

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridinyl-pyrazolyl ethyl backbone and a thiophene-substituted acetamide moiety. Its structural complexity arises from the combination of nitrogen-rich heterocycles (pyridine and pyrazole) and a sulfur-containing thiophene ring, which may confer unique physicochemical and biological properties. The compound’s design likely targets enzyme inhibition or receptor modulation, given the prevalence of similar acetamides in therapeutic applications .

特性

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-16(12-13-4-3-11-22-13)18-8-10-20-9-6-15(19-20)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKQOYUOBHYJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis : The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions that integrate pyridine, pyrazole, and thiophene moieties. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

1. Antimicrobial Properties

Research has indicated that compounds containing both pyrazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have shown efficacy against various bacterial strains. A study reported that analogs demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use as alternative antimicrobial agents .

2. Analgesic Activity

In animal models, compounds with similar structures have been evaluated for analgesic properties. A study utilizing the acetic acid-induced writhing test revealed that certain pyrazole-thiophene derivatives exhibited significant analgesic effects compared to control groups treated with standard analgesics like aspirin . The mechanism appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can reduce pro-inflammatory cytokines in cultured cells stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert its effects by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway .

Case Study 1: Antimicrobial Efficacy

A recent study tested several derivatives of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting the compound’s potential as a lead for developing new antibiotics .

Case Study 2: Pain Management

In another investigation focusing on pain management, researchers administered varying doses of a related compound in a mouse model of inflammatory pain. Results showed that higher doses significantly prolonged latency periods in the hot plate test compared to controls, indicating effective analgesic properties .

Summary of Biological Activities

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements are compared to analogs in Table 1:

*Calculated based on molecular formula.

Key Observations:

- Thiophene vs. Thiazole/Thiadiazole : The thiophene group in the target compound provides moderate lipophilicity compared to the more polar thiadiazole (CB-839) or thiazole (). This may influence membrane permeability and bioavailability .

- Pyridine-Pyrazole vs. Pyrimidine-Triazole : The pyridine-pyrazole system offers dual hydrogen-bonding sites, whereas pyrimidine-triazole analogs () prioritize π-π stacking with aromatic enzyme pockets. The latter also showed lower synthetic yield (30%), suggesting the target compound’s route may require optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。